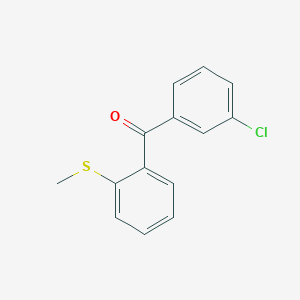

3-Chloro-2'-(thiomethyl)benzophenone

Description

The Benzophenone (B1666685) Core: A Foundation for Diverse Chemical Inquiry

The benzophenone scaffold, characterized by a carbonyl group connecting two phenyl rings, is a ubiquitous structure in both natural products and synthetic chemistry. nih.gov Found in various plants and fungi, natural benzophenones exhibit a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antioxidant properties. nih.gov Synthetically, the benzophenone framework is a versatile building block for more complex molecules and is a key component in numerous marketed drugs. rsc.org

One of the most notable properties of benzophenone is its utility in photochemistry. It is a highly efficient photosensitizer, capable of absorbing UV light and promoting chemical reactions, which makes it invaluable in applications like UV-curing of inks and coatings, and as a UV blocker in perfumes and plastic packaging. nih.gov The rigid, yet conformationally twisted geometry of the diarylketone core also influences molecular packing and intermolecular interactions, a key consideration in materials science. mdpi.com The benzophenone motif's prevalence and diverse functionality underscore its importance as a foundational element in chemical research. nih.gov

Aromatic thioethers, or aryl sulfides, are compounds containing a sulfur atom bonded to at least one aromatic ring. libretexts.org This functional group is a key structural component in many biologically active molecules and pharmaceutical compounds. researchgate.net The sulfur atom, being in the same group as oxygen, means thioethers share some properties with ethers; however, the greater polarizability and different bond angles (C-S-C angle approaches 90°) of sulfur impart unique characteristics. libretexts.orgacs.org

Volatile thioethers are often known for strong, foul odors, but their non-volatile, more complex aromatic counterparts are of significant interest in materials science and medicinal chemistry. libretexts.org The thioether linkage can improve the processability and thermal stability of polymers. acs.org In synthetic chemistry, thioethers are important intermediates that can be oxidized to form sulfoxides and sulfones, further expanding their synthetic utility. researchgate.net The synthesis of these compounds is a field of active research, with methods including the alkylation of thiols and metal-catalyzed thiolation reactions. acs.org

Halogen atoms, particularly chlorine, are frequently incorporated into organic molecules to modulate their properties for specific applications, a strategy that is central to drug discovery. rsc.orgresearchgate.net The substitution of a hydrogen atom with chlorine can profoundly affect a molecule's pharmacokinetic parameters, including metabolic stability, clearance, and half-life. nih.gov This is sometimes referred to as the "magic chloro" effect, where a simple chlorination can lead to remarkable improvements in biological potency. nih.gov

Chlorine's influence stems from its electronegativity and size. It can alter the electronic distribution within a molecule, affecting its acidity, basicity, and reactivity. ewadirect.com This modification can enhance the binding affinity of a drug to its target receptor. ewadirect.com Furthermore, the introduction of a chlorine atom can block sites of metabolic attack, making the compound more resistant to degradation in the body and thus increasing its duration of action. nih.govewadirect.com This strategic use of chlorine makes it a powerful tool in the rational design of new materials and therapeutic agents. rsc.org

The academic investigation into 3-Chloro-2'-(thiomethyl)benzophenone is driven by the potential for novel properties arising from the unique combination of its three core structural components. The benzophenone core provides a photoactive and biologically relevant scaffold. nih.govrsc.org The aromatic thioether linkage introduces a flexible, polarizable sulfur atom that can influence the molecule's conformation, solubility, and potential for further chemical modification (e.g., oxidation). acs.org The chlorine atom, strategically placed on one of the phenyl rings, can significantly alter the electronic properties of the benzophenone system and enhance its metabolic stability. nih.gov

Research into this specific molecule would likely aim to answer several key questions:

How does the interplay between the electron-withdrawing chlorine and the sulfur-containing thiomethyl group affect the photochemical properties of the benzophenone core?

What are the potential biological activities of this compound, given the known bioactivities of benzophenone and thioether derivatives?

Could this molecule serve as a novel building block for the synthesis of more complex heterocyclic systems or advanced polymers?

How does the specific substitution pattern (3-chloro and 2'-thiomethyl) influence the molecule's crystal packing and solid-state properties?

The synthesis and characterization of this compound provide a platform to study the synergistic effects of these important functional groups, potentially leading to the development of new photoinitiators, novel pharmaceutical leads, or advanced functional materials.

Properties

IUPAC Name |

(3-chlorophenyl)-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClOS/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPVUZLXNIZKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501229723 | |

| Record name | Methanone, (3-chlorophenyl)[2-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-01-0 | |

| Record name | Methanone, (3-chlorophenyl)[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3-chlorophenyl)[2-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 Chloro 2 Thiomethyl Benzophenone and Analogues

Construction of the Benzophenone (B1666685) Framework: Methodological Developments

The formation of the central carbonyl bridge connecting the two aryl rings is a cornerstone of benzophenone synthesis. Over the years, methodologies have evolved from classical electrophilic acylations to more versatile and functional-group-tolerant contemporary coupling reactions.

Electrophilic Acylation Routes for Substituted Benzophenones

The Friedel-Crafts acylation reaction stands as a foundational and widely utilized method for the synthesis of benzophenones. mdpi.comroutledge.com This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). mdpi.com For the synthesis of a substituted benzophenone like 3-Chloro-2'-(thiomethyl)benzophenone, this could involve the acylation of a benzene (B151609) derivative with a substituted benzoyl chloride or vice versa.

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. nih.gov While effective, the classical Friedel-Crafts acylation has limitations, including the requirement of stoichiometric amounts of the catalyst, which can generate significant waste. routledge.com Furthermore, the reaction can be hampered by substrates with deactivating groups and may exhibit poor regioselectivity with polysubstituted aromatics. rsc.org Recent advancements have focused on developing more environmentally benign and efficient catalytic systems to overcome these drawbacks. routledge.comijstm.com

Table 1: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis

| Acylating Agent | Aromatic Substrate | Catalyst | Product | Reference |

| Benzoyl chloride | Toluene | AlCl₃ | 4-Methylbenzophenone | mdpi.com |

| 2,6-Dimethoxybenzoyl chloride | Benzene | AlCl₃ | 2,6-Dimethoxybenzophenone | rsc.org |

| Substituted benzoyl chlorides | Toluene | Zeolite Y | Substituted benzophenones | ijstm.com |

| Benzamide derivatives | Arenes | CF₃SO₃H | Benzophenones | nih.gov |

Contemporary Coupling Reactions for Ketone Synthesis

Modern organic synthesis has seen the rise of transition metal-catalyzed cross-coupling reactions as powerful tools for the construction of carbon-carbon bonds, including the ketone linkage in benzophenones. These methods often offer milder reaction conditions, greater functional group tolerance, and higher selectivity compared to traditional methods.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate is a versatile method for forming C-C bonds. edu.krdmdpi.com For benzophenone synthesis, this can involve the coupling of an arylboronic acid with a benzoyl chloride. mdpi.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. edu.krd

Fukuyama Coupling: The Fukuyama coupling is a palladium-catalyzed reaction between a thioester and an organozinc reagent, yielding a ketone. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction is highly chemoselective and proceeds under mild conditions, making it suitable for the synthesis of complex, multifunctional molecules. researchgate.net Both palladium and nickel catalysts can be employed. jk-sci.com

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orgthermofisher.com This method is also highly tolerant of various functional groups. openochem.orgjk-sci.com The synthesis of ketones can be achieved by using acyl chlorides as the electrophilic partner. libretexts.org A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. wikipedia.org

Table 2: Overview of Contemporary Coupling Reactions for Ketone Synthesis

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System (Typical) | Key Advantages | Reference(s) |

| Suzuki-Miyaura | Arylboronic acid/ester | Benzoyl chloride/Aryl halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Mild conditions, high functional group tolerance, non-toxic boron reagents | edu.krd, mdpi.com |

| Fukuyama | Organozinc reagent | Thioester | Pd catalyst (e.g., Pd/C, Pd(OAc)₂) or Ni catalyst | High chemoselectivity, mild conditions, tolerates sensitive functional groups | wikipedia.org, researchgate.net, jk-sci.com, organic-chemistry.org, rsc.org |

| Stille | Organostannane | Acyl chloride/Aryl halide | Pd catalyst (e.g., Pd(PPh₃)₄) | Excellent functional group tolerance, stable organostannane reagents | wikipedia.org, thermofisher.com, openochem.org, libretexts.org, jk-sci.com |

Formation of the Aryl-Alkyl Thioether Linkage (-S-CH3)

The introduction of the thiomethyl group onto one of the aromatic rings is the second critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions have become the methods of choice for the formation of C(sp²)-S bonds, offering significant advantages over classical nucleophilic aromatic substitution reactions.

Transition Metal-Catalyzed C(sp2)-S Bond Formation: Advances and Scope

The development of efficient catalytic systems for C-S bond formation has been a significant area of research, with palladium, copper, and nickel complexes demonstrating remarkable utility. rsc.org

Palladium-Catalyzed Thiolation: Palladium catalysts are highly effective for the cross-coupling of aryl halides or triflates with thiols to form aryl thioethers. rsc.orgnih.gov These reactions typically employ a palladium precursor, a phosphine (B1218219) ligand, and a base. Significant progress has been made in developing catalyst systems that are active at low catalyst loadings and under mild conditions. rsc.org

Copper-Catalyzed Thiolation: Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type reactions, represent a more economical alternative to palladium-based systems. researchgate.netrsc.org These reactions have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions and broader substrate scope. researchgate.netnih.gov Both aromatic and aliphatic thiols can be coupled with aryl halides. nih.gov

Nickel-Catalyzed Thiolation: Nickel catalysis has emerged as a powerful and cost-effective alternative for C-S bond formation. researchgate.netsemanticscholar.orgrsc.org Nickel catalysts can effectively couple a variety of thiols with aryl halides and have shown promise in the decarbonylative thioetherification of esters and amides. semanticscholar.org

Table 3: Comparison of Transition Metals for C-S Bond Formation

| Metal Catalyst | Typical Substrates (Aryl Component) | Typical Sulfur Source | Key Features | Reference(s) |

| Palladium | Aryl halides, triflates | Thiols, disulfides | High efficiency, broad scope, mild conditions | rsc.org, nih.gov |

| Copper | Aryl halides, boronic acids | Thiols, S₈ | Economical, effective for Ullmann-type couplings | researchgate.net, rsc.org, thieme-connect.com, rsc.org, nih.gov |

| Nickel | Aryl halides, esters, amides | Thiols, disulfides | Cost-effective, versatile, enables novel transformations | researchgate.net, semanticscholar.org, researchgate.net, rsc.org |

To circumvent the use of often foul-smelling and easily oxidized thiols, various thiol-free reagents and surrogates have been developed for C-S coupling reactions. mdpi.com

Xanthates: Xanthate salts can serve as odorless and stable thiol surrogates. mdpi.comnih.govresearchgate.netresearchgate.net They can react with aryl halides to generate thioethers. researchgate.netresearchgate.net Copper-catalyzed methods have been developed for the in situ generation of aryl thiolates from xanthates, which can then be used in one-pot syntheses of sulfur-containing heterocycles. nih.gov Nickel catalysis has also been employed to utilize alkyl xanthate esters as sulfenylating agents. rsc.org

DABSO: The adduct of 1,4-diazabicyclo[2.2.2]octane with sulfur dioxide (DABSO) is a stable, solid surrogate for gaseous SO₂. rsc.orgtcichemicals.comnih.gov While primarily used for the synthesis of sulfones and sulfonamides, acs.orgresearchgate.net its application in transition metal-catalyzed reactions highlights the potential for developing novel sulfur-containing reagents. The in situ generation of sulfinates from organometallic reagents and DABSO provides a versatile platform for the synthesis of various organosulfur compounds. acs.org

These thiol-free approaches offer practical advantages in terms of handling and stability, expanding the toolkit for the synthesis of aryl thioethers and related compounds. mdpi.comnih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) for Aryl Thioether Synthesis

The formation of the aryl thioether bond is a critical step in one potential pathway to this compound. Nucleophilic aromatic substitution (SNAr) provides a direct method for this transformation, typically involving the reaction of an activated aryl halide with a sulfur nucleophile. For the synthesis of the target compound, this could involve the reaction of a dihalobenzophenone with a methylthiol source.

The feasibility of SNAr reactions is highly dependent on the electronic properties of the aryl halide. The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group (typically a halogen). In the context of a dichlorobenzophenone precursor, the carbonyl group acts as a moderate EWG, activating the chlorine atoms towards nucleophilic attack.

The regioselectivity of the substitution is a key consideration when multiple halogens are present. For instance, in a molecule like 3,4-dichlorobenzophenone, the chlorine atom at the 4-position (para to the carbonyl) is significantly more activated and susceptible to substitution than the chlorine at the 3-position (meta to the carbonyl). This is because the resonance stabilization of the intermediate Meisenheimer complex is more effective when the EWG is in the para position. quizlet.com

Kinetic studies on the SNAr reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with various biothiols have shown that the reaction proceeds via an addition-elimination mechanism, with the nucleophilic attack being the rate-determining step. researchgate.net Similar mechanistic principles would apply to the reaction on a dichlorobenzophenone core. The choice of base and solvent is also critical; common systems include potassium carbonate in a polar aprotic solvent like DMAc, which facilitates the reaction even with less activated heteroaryl chlorides. nih.gov

Table 1: Examples of SNAr Reactions for Aryl Thioether Formation

| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 4'-Bromoacetophenone | 4-Methylbenzenethiol | Cs2CO3 | DMSO | RT | 4'-(p-tolylthio)acetophenone | 97 | nih.gov |

| 1-Chloro-4-nitrobenzene | Sodium thiomethoxide | - | Methanol | Reflux | 4-Nitrothioanisole | ~95 | acsgcipr.org |

| 3,4-Dichloronitrobenzene | Sodium methoxide | - | Methanol | Reflux | 4-Chloro-2-nitroanisole | High | quizlet.com |

This table presents analogous SNAr reactions to illustrate the principles applicable for synthesizing the target compound.

Radical and Photoredox Catalysis for C-S Formation

In recent years, radical-based methods, particularly those employing photoredox catalysis, have emerged as powerful alternatives for forming C-S bonds under mild conditions. nih.gov These methods can often overcome the limitations of traditional SNAr reactions, such as the need for strong electronic activation of the aryl halide. This approach is highly relevant for synthesizing this compound from an aryl chloride precursor.

Visible-light photoredox catalysis typically involves a photocatalyst that, upon excitation with light, can engage in single-electron transfer (SET) with the substrates. For C-S bond formation, an excited photocatalyst can reduce an aryl chloride to generate an aryl radical. This radical can then be trapped by a suitable sulfur source to form the desired thioether. nih.gov

A variety of organocatalytic and metal-based photoredox systems have been developed. For instance, an organocatalytic protocol using an indole (B1671886) thiolate catalyst has been shown to activate unreactive aryl chlorides for thioether synthesis. figshare.com Upon excitation with 405 nm light, the catalyst becomes strongly reducing, enabling the formation of an aryl radical from the chloride precursor. This radical is subsequently trapped by a sulfur source like tetramethylthiourea. nih.gov Other studies have demonstrated that organic photocatalysts can directly reduce aryl halides, which then couple with thiols in the presence of a base. nih.gov These methods tolerate a wide range of functional groups and can often be performed at room temperature. researchgate.net

Table 2: Examples of Photoredox-Catalyzed Aryl Thioether Synthesis

| Aryl Halide | Sulfur Source | Photocatalyst | Light Source | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | 4-tert-Butylbenzenethiol | fac-Ir(ppy)3 | Blue LEDs | DMSO | 4-Cyano-4'-(tert-butyl)diphenyl sulfide (B99878) | 88 | nih.gov |

| 4-Chloroacetophenone | Tetramethylthiourea/Methanol | Indole thiolate | 405 nm LEDs | Dioxane | 4-(Methylthio)acetophenone | 81 | figshare.com |

| 1-Chloro-4-nitrobenzene | 4-Methylbenzenethiol | 5,10-di-1-naphthyl-dihydrophenazine | White LEDs | DMSO | 4-Nitro-4'-methyldiphenyl sulfide | 95 | nih.gov |

This table showcases representative photoredox-catalyzed C-S coupling reactions relevant to the target synthesis.

Regioselective Introduction of Chlorine on the Benzophenone System

An alternative synthetic approach involves the chlorination of a pre-formed 2'-(thiomethyl)benzophenone scaffold. Achieving the desired 3-chloro substitution requires a regioselective halogenation method, as electrophilic aromatic substitution on the benzophenone system can potentially occur at multiple positions on both rings.

Directed Halogenation Methodologies

Directed C-H functionalization offers a powerful strategy to control regioselectivity in aromatic substitution reactions. In this approach, a directing group on the substrate coordinates to a metal catalyst, bringing it into close proximity to a specific C-H bond, which is then selectively functionalized. The carbonyl group of a benzophenone can act as a directing group, typically favoring functionalization at the ortho-position. nih.gov

However, to achieve the target meta-chlorination, a different strategy is required. Recent advances have utilized a transient mediator, such as norbornene, in palladium-catalyzed reactions to achieve meta-C-H functionalization. nih.gov While this has been demonstrated for anilines and phenols, the principle could potentially be extended to other aromatic systems. Another approach involves leveraging the electronic and steric environment of the substrate. For aniline (B41778) and benzoic acid derivatives, Pd(II)-catalyzed meta-C–H bromination and chlorination have been developed, where the directing group enables functionalization at the distant meta-position, overcoming the intrinsic ortho/para-directing nature of the substrates in classical electrophilic substitutions. rsc.org The choice of ligand is often crucial for the success of these transformations. nih.gov

For 2'-(thiomethyl)benzophenone, the thiomethyl group is an ortho, para-directing group, while the benzoyl group is a meta-directing deactivator. Direct electrophilic chlorination would likely lead to a mixture of products, with substitution occurring ortho and para to the thiomethyl group and meta to the carbonyl group on the other ring. A directed approach would be essential to achieve the specific 3-chloro isomer. A process for the directed nuclear chlorination of xylenes (B1142099) using a Lewis acid catalyst and a thianthrene-based co-catalyst has been shown to favor para-isomers, highlighting that catalyst systems can override standard substituent effects. google.com

Cross-Coupling with Chlorinated Building Blocks

Constructing the benzophenone skeleton from two pre-functionalized aromatic rings is a highly convergent and common strategy. This can be achieved through methods such as Friedel-Crafts acylation or transition metal-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation: A plausible route is the Friedel-Crafts acylation of thioanisole (B89551) (methylphenyl sulfide) with 3-chlorobenzoyl chloride. The key challenge in this approach is controlling the regioselectivity of the acylation on the thioanisole ring. The thiomethyl group (-SMe) is an ortho, para-directing group. Therefore, the acylation is expected to yield a mixture of the ortho- and para-substituted products. Studies on the acylation of thioanisole with acetic anhydride using solid acid catalysts have shown a high selectivity for the para-product, 4-(methylthio)acetophenone. researchgate.netias.ac.in This suggests that the reaction of thioanisole with 3-chlorobenzoyl chloride would likely yield predominantly (3-chlorophenyl)(4-(methylthio)phenyl)methanone, not the desired 2'-(thiomethyl) isomer. Achieving the ortho-acylation might require specific catalysts or directing group strategies.

Suzuki-Miyaura Cross-Coupling: A more versatile and often more selective method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction couples an organoboron compound (e.g., a boronic acid) with an organic halide. libretexts.org To synthesize this compound, two main disconnections are possible:

Coupling of (3-chlorophenyl)boronic acid with 2-(methylthio)benzoyl chloride.

Coupling of (2-(methylthio)phenyl)boronic acid with 3-chlorobenzoyl chloride.

The Suzuki coupling of arylboronic acids with acyl chlorides is a well-established method for ketone synthesis. mdpi.com This approach offers excellent control over regiochemistry, as the positions of the substituents are pre-defined in the coupling partners. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially when using less reactive aryl chlorides. rsc.orgrsc.org Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the aryl chloride to the palladium center, which is a key step in the catalytic cycle. nih.gov

Table 3: Representative Suzuki-Miyaura Couplings for Benzophenone Synthesis

| Aryl Halide/Triflate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd2(dba)3 | - | K2CO3 | Toluene | High | mdpi.com |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 | PCy3 | K3PO4 | Toluene | 98 | rsc.org |

| 1-Bromo-4-methoxybenzene | (4-Formylphenyl)boronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 95 | nih.gov |

This table includes examples of Suzuki couplings illustrating the formation of C-C bonds relevant to the synthesis of the target benzophenone.

Chemo- and Regioselectivity in the Synthesis of this compound

Achieving the desired structure of this compound requires careful management of both chemo- and regioselectivity at various stages of the synthesis.

Selectivity in SNAr: If a synthetic route begins with a precursor like 2,3-dichlorobenzophenone or 3,5-dichlorobenzophenone, the regioselectivity of the SNAr reaction with a thiomethoxide source is paramount. In 2,3-dichlorobenzophenone, the 2-position (ortho to the carbonyl) is more sterically hindered but electronically activated. The 3-position is meta and thus less activated. In 3,5-dichlorobenzophenone, both chlorine atoms are meta to the carbonyl and would be expected to have similar reactivity, potentially leading to a mixture of products and making selective monosubstitution challenging. Studies on dichloropyrimidines show that regioselectivity is highly sensitive to substituents on the ring; electron-donating groups can reverse the expected selectivity by altering the energies of the LUMO and LUMO+1 orbitals. nih.gov

Selectivity in Cross-Coupling: When using cross-coupling strategies with polyhalogenated substrates, chemoselectivity becomes a key issue. For instance, if coupling (3-chlorophenyl)boronic acid with 2-bromo-iodobenzene followed by thiomethylation and oxidation, the initial coupling would need to selectively occur at the more reactive C-I bond. In substrates with two identical halogens, such as 2,4-dibromopyridine, the site of coupling can be controlled by the choice of catalyst and ligands. Mononuclear palladium catalysts often favor the more electronically deficient position (C2), while palladium clusters or nanoparticles can reverse this selectivity to favor the C4 position. nih.govwhiterose.ac.uk This highlights the subtle factors that can be manipulated to control regiochemical outcomes.

Selectivity in Friedel-Crafts Acylation: As previously mentioned, the Friedel-Crafts acylation of thioanisole with 3-chlorobenzoyl chloride is governed by the ortho, para-directing nature of the thiomethyl group. The strong steric hindrance at the ortho position, combined with the electronic preference for para substitution, typically results in the 4'-(thiomethyl) isomer being the major product. researchgate.netias.ac.in Overcoming this inherent regioselectivity to favor the 2'-isomer would require a specialized catalytic system or a directing-group approach.

Synthetic Pathway Optimization and Efficiency Studies

The optimization of a synthetic pathway is crucial for its practical application, aiming to maximize yield, minimize costs, and ensure scalability and safety. longdom.org For a multi-step synthesis of this compound, each reaction would require systematic optimization.

Optimization of Friedel-Crafts Acylation: Key parameters for optimization include the choice and amount of Lewis acid catalyst, the solvent, and the reaction temperature. While stoichiometric amounts of AlCl3 are traditional, catalytic systems using more environmentally benign catalysts like iron(III) chloride hexahydrate in ionic liquids have been developed. beilstein-journals.org Optimization studies often involve screening different catalysts and adjusting the molar ratio of reactants to acylating agent to maximize yield and regioselectivity.

Optimization of Suzuki-Miyaura Coupling: The efficiency of Suzuki couplings, particularly with challenging substrates like aryl chlorides, is highly dependent on the catalyst system. Optimization involves screening a variety of palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands (e.g., SPhos, XPhos, PCy3). rsc.orgnih.gov The choice of base (e.g., K2CO3, K3PO4, NaOtBu) and solvent system also plays a critical role. mdpi.com For industrial applications, minimizing the catalyst loading is a primary goal. Protocols have been developed for Suzuki couplings of aryl chlorides in water with catalyst loadings as low as 50 ppm. rsc.org Microwave-assisted heating can also be used to dramatically reduce reaction times. acs.org

Optimization of Photoredox Catalysis: In photoredox-catalyzed C-S bond formation, optimization involves screening different photocatalysts, solvents, bases, and light sources. The quantum yield of the reaction can be improved by matching the emission spectrum of the light source to the absorption spectrum of the photocatalyst. The reaction kinetics can be influenced by the concentration of the reactants and the catalyst. For preparative-scale reactions, factors like reaction time and scalability must be considered. A scaled-up synthesis of an aryl thioether via a photoredox pathway demonstrated that a 50 mmol scale reaction could be achieved with only a small loss in yield, highlighting the practical utility of these optimized methods. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of Substituted Benzophenone Thioethers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecular structure.

¹H, ¹³C, and 2D NMR Experiments (COSY, HSQC, HMBC)

For 3-Chloro-2'-(thiomethyl)benzophenone, a suite of NMR experiments is necessary for an unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal signals for all hydrogen atoms. The aromatic region (typically δ 7.0-8.0 ppm) would show a complex series of multiplets corresponding to the seven protons on the two benzene (B151609) rings. The protons on the chloro-substituted ring and the thiomethyl-substituted ring would have distinct chemical shifts and coupling patterns influenced by their respective substituents. A sharp singlet, integrating to three protons, would be expected in the aliphatic region (around δ 2.5 ppm) corresponding to the methyl group (S-CH₃).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The most downfield signal would be the carbonyl carbon (C=O) of the benzophenone (B1666685) core, anticipated around δ 195 ppm. The aromatic carbons would appear in the δ 125-140 ppm range. The carbon atom bonded to the chlorine would be shifted due to the halogen's electronegativity. The methyl carbon of the thiomethyl group would produce a signal in the aliphatic region, expected near δ 15 ppm.

2D NMR Experiments: To definitively assign these signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to map the connectivity of protons within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for identifying quaternary (non-protonated) carbons and for linking the different fragments of the molecule together, such as connecting the carbonyl carbon to the correct atoms on both aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard substituent effects and data from analogous compounds.

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| Carbonyl (C=O) | - | ~195 |

| Aromatic CHs | ~7.2 - 7.8 | ~125 - 135 |

| Quaternary C-Cl | - | ~134 |

| Quaternary C-S | - | ~138 |

| Other Quaternary Cs | - | ~130 - 140 |

| Methyl (S-CH₃) | ~2.5 (s, 3H) | ~15 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch, expected in the region of 1650-1670 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would likely be found in the fingerprint region, typically between 700 and 800 cm⁻¹. The C-S stretching vibration is often weak and can be difficult to assign but is expected between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar carbonyl group would show a weaker signal in the Raman spectrum compared to IR, the non-polar aromatic ring vibrations and the C-S bond would be more prominent. This complementarity is essential for a complete vibrational analysis of the molecule.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Aromatic C-H | Stretching | 3050 - 3100 | Medium |

| Aliphatic C-H (Methyl) | Stretching | 2900 - 3000 | Medium |

| Carbonyl C=O | Stretching | 1650 - 1670 | Weak |

| Aromatic C=C | Stretching | 1450 - 1600 | Strong |

| C-Cl | Stretching | 700 - 800 | Medium |

| C-S | Stretching | 600 - 800 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₄H₁₁ClOS), HRMS would provide an exact mass measurement, allowing for the confirmation of its chemical formula. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺), with a second peak (M+2) approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Analysis of the fragmentation pattern provides further structural evidence. Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of benzoyl cations. For this molecule, characteristic fragments would be expected from the loss of the chlorophenyl or thiomethylphenyl moieties.

Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. A key structural feature of benzophenones is the dihedral angle between the two aromatic rings, which influences the molecule's conformation. X-ray diffraction would also reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as C-H···O or C-H···π interactions, which govern the solid-state properties of the material.

Advanced Chromatographic Techniques for Purity Assessment

Assessing the purity of a synthesized compound is essential. Advanced chromatographic techniques are employed to separate the target compound from any starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a standard method for purity analysis of non-volatile organic compounds. A suitable method would involve a C18 stationary phase and a mobile phase gradient, such as acetonitrile (B52724) and water. The purity would be determined by integrating the peak area of the main compound relative to the total area of all peaks detected by a UV detector, typically set at a wavelength where the benzophenone chromophore absorbs strongly (e.g., ~254 nm).

Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC coupled with a Flame Ionization Detector (FID) is an excellent technique for assessing purity. The choice of column (e.g., a non-polar or medium-polarity column) would be critical to achieving separation from potential isomers or related impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique used to monitor reaction progress and for preliminary purity checks. By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a hexane/ethyl acetate (B1210297) mixture), the presence of impurities can be visualized under UV light.

The purity of commercially available this compound is often reported to be around 97%, though the specific analytical method used to determine this value is not always disclosed by suppliers.

Computational and Mechanistic Insights into 3 Chloro 2 Thiomethyl Benzophenone S Electronic Structure and Reactivity

Quantum Chemical Calculations: Bridging Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the relationship between the molecular structure of a compound and its chemical behavior. For complex organic molecules like 3-Chloro-2'-(thiomethyl)benzophenone, these methods provide invaluable insights into ground state geometries, electronic properties, and reactivity, which are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govtandfonline.com By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules. nih.gov High-level quantum chemical methods like G3MP2 and G4 are also employed to accurately estimate thermochemical properties such as the standard molar enthalpies of formation in the gas phase. nih.gov

Furthermore, DFT is used to calculate key electronic descriptors that govern the reactivity of the molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. embuni.ac.ke A smaller gap generally implies higher reactivity. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers a detailed picture of charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding. tandfonline.comresearchgate.net

Table 1: Representative Electronic Descriptors for Substituted Benzophenones Calculated using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzophenone (B1666685) | -6.58 | -1.52 | 5.06 |

| 4-Methoxybenzophenone | -6.21 | -1.45 | 4.76 |

| 4-Chlorobenzophenone | -6.72 | -1.78 | 4.94 |

Note: The data in this table is illustrative and represents typical values for substituted benzophenones. Specific values for this compound would require dedicated calculations.

While DFT is widely used, other quantum chemical methods also play a role in refining our understanding of electronic structure. Ab initio methods, which are based on first principles without the use of experimental data for parameterization, can provide highly accurate results, though at a greater computational expense. libretexts.org Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory offer systematically improvable accuracy. aaru.edu.jo For instance, ab initio Restricted Hartree-Fock (RHF) methods have been used to study the electronic distribution and energy levels of benzophenone. aaru.edu.joscispace.com

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them suitable for very large molecules. ufms.brresearchgate.net While less accurate than ab initio or DFT methods, they can still provide valuable qualitative insights into electronic properties and are particularly useful for initial conformational searches and for studying large molecular systems. libretexts.orgufms.br These methods are capable of calculating properties such as equilibrium geometry, enthalpy of formation, and dipole moments. ufms.br

Excited State Dynamics and Photochemical Pathways of Substituted Benzophenones

The photochemistry of benzophenone and its derivatives is rich and has been extensively studied. Upon absorption of UV light, these molecules are promoted to an excited electronic state, from which they can undergo a variety of photochemical reactions. researchgate.net The nature and efficiency of these reactions are highly dependent on the substituents present on the aromatic rings. aip.org

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the excited states of molecules. arxiv.org It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, as well as oscillator strengths, which relate to the intensity of the absorption bands. chemrxiv.org TD-DFT calculations can help to assign the nature of the electronic transitions, such as n→π* and π→π* transitions, which are characteristic of carbonyl compounds like benzophenones. scialert.net

For this compound, TD-DFT would be instrumental in predicting its UV-Vis absorption spectrum and understanding how the chloro and thiomethyl groups perturb the energies of the singlet and triplet excited states relative to the parent benzophenone molecule. The calculations can also provide insights into the properties of the excited states, such as their dipole moments and charge distributions, which are crucial for understanding their subsequent reactivity. nih.gov

Table 2: Calculated Vertical Excitation Energies (in eV) and Oscillator Strengths (f) for Benzophenone

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ (n→π) | 3.25 | 0.001 |

| S₀ → S₂ (π→π) | 4.50 | 0.250 |

Note: This data is for the parent benzophenone molecule and serves as a reference. The presence of substituents in this compound would alter these values.

A hallmark of the photochemistry of benzophenones is their ability to undergo intermolecular hydrogen atom abstraction from a suitable hydrogen donor, such as an alcohol or an alkane. taylorfrancis.comyoutube.com This process is initiated from the triplet excited state of the benzophenone, which has a diradical character. bgsu.eduacs.org The triplet benzophenone abstracts a hydrogen atom to form a diphenylketyl radical. youtube.comnih.gov

The mechanism involves the photoexcitation of the benzophenone to the first excited singlet state (S₁), followed by efficient intersystem crossing (ISC) to the lowest triplet state (T₁). bgsu.edu The T₁ state is responsible for the hydrogen abstraction. bgsu.edu The efficiency of this process is a key factor in the use of benzophenones as photoinitiators in polymerization reactions. researchgate.net The presence of chloro and thiomethyl substituents in this compound is expected to influence the lifetime and reactivity of the triplet state, thereby affecting the rate of hydrogen abstraction. nih.gov

Substituents on the aromatic rings of benzophenone can have a profound effect on the kinetics and quantum yields of its photoreduction reactions. nih.govacs.org These effects can be both electronic and steric in nature. Electron-donating groups generally decrease the energy of the ππ* triplet state, while electron-withdrawing groups tend to lower the energy of the nπ* triplet state. acs.org The relative energies of these two triplet states are crucial, as the nπ* state is generally more reactive in hydrogen abstraction reactions. acs.orgacs.org

Studies on various substituted benzophenones have shown that the rate coefficients of both primary and secondary photoreduction reactions are remarkably dependent on the ring substitution. nih.govacs.org This substantial effect is attributed to changes in the activation energy of the process, which in turn is related to the stability of the resulting ketyl radicals. nih.govacs.org For this compound, the electron-withdrawing nature of the chlorine atom and the potential for the thiomethyl group to participate in charge delocalization would likely have a significant impact on the photoreduction kinetics and quantum yields compared to unsubstituted benzophenone. acs.org

Table 3: Relative Photoreduction Quantum Yields for Substituted Benzophenones

| Substituent | Relative Quantum Yield |

| H | 1.00 |

| 4,4'-dimethoxy | 0.15 |

| 4,4'-dichloro | 1.20 |

Note: This table provides a general illustration of substituent effects. The actual quantum yield for this compound would depend on the interplay of both substituents.

Electrochemical Characterization and Redox Behavior

The electrochemical properties of benzophenone and its derivatives are of significant interest due to their roles in photochemistry and materials science. Generally, the reduction of benzophenones in aprotic solvents occurs in two distinct, successive one-electron steps. The first step is typically a reversible process that forms a stable radical anion, while the second reduction, which forms a dianion, is often irreversible.

For this compound, this two-step reduction mechanism is anticipated. The specific potentials at which these reductions occur are heavily influenced by the electronic nature of the substituents on the aromatic rings. The 3-chloro group, being electron-withdrawing, is expected to facilitate the acceptance of an electron by stabilizing the resulting negative charge. Conversely, the 2'-thiomethyl group can exert both inductive and resonance effects that modulate the electron density of the system.

The first reduction potential (E1/2) is a key parameter indicating the ease with which the molecule accepts an electron to form its radical anion. For unsubstituted benzophenone, this potential is approximately -2.2 V vs. Fc+/Fc in acetonitrile (B52724) researchgate.net. The presence of the electron-withdrawing chlorine atom at the 3-position is predicted to shift this potential to a less negative value, making this compound easier to reduce than the parent compound. Studies on other halogenated benzophenones, such as 2-hydroxy-5-chlorobenzophenone, have demonstrated this shift to less negative potentials researchgate.net.

| Compound | Substituents | First Reduction Potential (Epc vs. Ag/AgCl) | Key Substituent Effect |

|---|---|---|---|

| Benzophenone (Reference) | None | -1.78 V | Baseline |

| 2-Hydroxy-4-methoxybenzophenone | -OH (donating), -OCH3 (donating) | -1.85 V | Electron-donating groups make reduction harder (more negative potential) researchgate.net |

| 2-Hydroxy-5-chlorobenzophenone | -OH (donating), -Cl (withdrawing) | -1.64 V | Electron-withdrawing group makes reduction easier (less negative potential) researchgate.net |

| This compound | -Cl (withdrawing), -SCH3 (mixed) | Predicted < -1.78 V | Net effect predicted to be electron-withdrawing, facilitating reduction. |

A well-established principle in electrochemistry is the correlation between a molecule's structure and its redox potential. For substituted benzophenones, a linear relationship is often observed between the experimental reduction potentials and computationally derived electronic parameters, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO represents the orbital to which the electron is added during reduction; a lower LUMO energy corresponds to a less negative (more favorable) reduction potential.

For this compound, the electron-withdrawing 3-chloro substituent is expected to lower the LUMO energy significantly. The thiomethyl group at the ortho position of the second ring introduces more complex effects, including steric influence and electronic donation via the sulfur lone pairs, which would be captured in a computational model. Density Functional Theory (DFT) calculations are a powerful tool for predicting these parameters. By calculating the LUMO energy, one can predict the relative ease of reduction for this compound compared to other derivatives. DFT studies on related 2-hydroxybenzophenones have successfully established linear correlations between their calculated LUMO energies and experimentally measured reduction potentials researchgate.net.

Conformational Analysis and Steric Effects of Thiomethyl and Chloro Substituents

The three-dimensional structure of benzophenone derivatives is characterized by a significant twist between the two phenyl rings around the central carbonyl bridge. This non-planar conformation arises from steric hindrance between the ortho-hydrogens on the two rings. The extent of this twist, quantified by the dihedral angle between the planes of the two aromatic rings, is highly sensitive to the nature and position of substituents.

| Compound | Key Substituent Position(s) | Dihedral Angle (Ring Twist) | Reference |

|---|---|---|---|

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | Ortho (2, 2') | 37.85° | nih.govresearchgate.net |

| Unsubstituted Benzophenone | None | ~54° | nih.govresearchgate.net |

| 4-Chloro-4'-hydroxybenzophenone | Para (4, 4') | 64.66° | nih.govresearchgate.net |

| 2-Amino-2',5-dichlorobenzophenone | Ortho (2, 2') | 83.72° | nih.govresearchgate.net |

| This compound | Ortho (2'), Meta (3) | Predicted > 80° | Inference based on steric hindrance of the 2'-thiomethyl group. |

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful insights into the reactivity of molecules like this compound. These theoretical predictions complement experimental findings and help elucidate underlying electronic structures and reaction pathways.

By performing geometry optimization calculations, the most stable three-dimensional conformation of the molecule, including the aforementioned dihedral twist, can be determined. Subsequent calculations can map the electronic properties. Frontier Molecular Orbital (FMO) theory is often applied, where the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and LUMO are analyzed. The LUMO's energy and spatial distribution indicate the most likely sites for nucleophilic attack or electron acceptance (reduction). For this compound, the LUMO is expected to be distributed over the carbonyl group and both phenyl rings, with significant density influenced by the electron-withdrawing chloro group researchgate.net.

Furthermore, DFT can be used to model reaction mechanisms. For instance, in the electrochemical reduction, the spin density of the resulting radical anion can be calculated. This reveals how the unpaired electron is distributed across the molecule, highlighting the most radical-like centers and predicting the regioselectivity of subsequent reactions researchgate.net. Theoretical calculations can also be employed to investigate the kinetics and thermodynamics of potential chemical transformations by locating transition state structures and calculating activation energies, providing a comprehensive picture of the compound's chemical reactivity researchgate.net.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound's Coordination Chemistry

The requested article, intended to focus on the "Coordination Chemistry of this compound: Ligand Properties and Metal Complex Formation," cannot be generated due to the absence of foundational research in this specific area. The outlined sections, including the design and synthesis of derived ligands, metal coordination studies with transition ions such as Cu(II), Ni(II), and Ag(I), and the structural and electronic characterization of its metal complexes, all presuppose the existence of such research.

While the broader fields of coordination chemistry and organometallic chemistry are rich with studies on related benzophenone derivatives, thioether-containing ligands, and their complexes with various metals, this body of work does not extend to the specific compound . The role of ketone and thioether functionalities in chelation is a well-established principle in coordination chemistry; however, its specific application to this compound has not been explored in the public domain.

Similarly, spectroscopic analysis (UV-Vis, IR, ESR, Magnetic Susceptibility) and X-ray crystallography are standard techniques for characterizing metal complexes. However, without the synthesis and isolation of metal-ligand adducts of this compound, there is no experimental data to report or analyze.

Coordination Chemistry of 3 Chloro 2 Thiomethyl Benzophenone: Ligand Properties and Metal Complex Formation

Catalytic Applications of 3-Chloro-2'-(thiomethyl)benzophenone Metal Complexes

The exploration of metal complexes containing substituted benzophenone (B1666685) ligands in catalysis is an area of growing interest. While direct catalytic applications of complexes derived from this compound are not extensively documented in publicly available research, the broader class of substituted benzophenone ligands has shown significant promise in mediating a variety of chemical transformations. The unique electronic and steric properties imparted by the benzophenone scaffold, including the potential for hemilabile and adaptive coordination, make these compounds intriguing candidates for catalyst design.

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers distinct advantages in terms of selectivity and catalyst tunability. Substituted benzophenones, particularly those functionalized with phosphine (B1218219) groups, have been successfully employed as ligands in homogeneous catalysis. These ligands can influence the activity and selectivity of the metal center through both their steric bulk and electronic effects.

Research into 2,2′-diphosphinobenzophenones has demonstrated their utility in nickel-catalyzed reactions, such as the cyclotrimerization of alkynes. nih.govresearchgate.net In these systems, the benzophenone backbone serves as a rigid scaffold for the coordinating phosphine groups, while the ketone moiety itself can play a crucial role in the catalytic cycle. The performance of these catalysts is often superior to those with simpler bi- and tridentate phosphine ligands, highlighting the unique contribution of the benzophenone structure. nih.govresearchgate.net

The following table summarizes the catalytic performance of a nickel complex with a substituted diphosphinobenzophenone ligand in alkyne cyclotrimerization, illustrating the potential of this class of ligands.

| Catalyst System | Substrate | Product | Selectivity (%) | Reference |

| [(p-tolL1)Ni(BPI)] | Terminal Alkynes | 1,2,4-substituted benzenes | High | nih.govresearchgate.net |

| Table 1: Example of Catalytic Performance of a Nickel Complex with a Substituted Diphosphinobenzophenone Ligand. Note: This data is for a related class of compounds, not this compound itself. |

A key feature of some benzophenone-based ligands is their ability to act as "adaptive" or "hemilabile" ligands. nih.govresearchgate.net This behavior is characterized by the ability of a ligand to change its coordination mode during a catalytic cycle. In the case of phosphine-substituted benzophenones, the phosphine groups typically form strong bonds with the metal center, while the ketone oxygen can form a weaker, reversible bond.

This hemilabile interaction allows the ligand to adapt to the electronic requirements of the metal center at different stages of the catalytic process. nih.govresearchgate.net For instance, the ketone group may coordinate to a reduced metal center to stabilize it, and then de-coordinate to open up a coordination site for substrate binding or product release. This dynamic behavior can lead to enhanced catalytic activity and selectivity compared to more rigid ligand systems. nih.gov

The concept of adaptive ligands is a sophisticated strategy in catalyst design, offering the potential to develop more efficient and selective homogeneous catalysts. nih.govresearchgate.net The development of catalysts based on inexpensive and non-toxic first-row transition metals is a key area where adaptive ligands can have a significant impact, contributing to more sustainable chemical processes. nih.gov While the adaptive behavior of this compound as a ligand has yet to be specifically investigated, its structural motifs suggest that it could potentially exhibit interesting coordination chemistry and catalytic properties.

| Ligand Feature | Description | Potential Catalytic Advantage | Reference |

| Hemilability | Reversible coordination of the ketone oxygen. | Stabilization of catalytic intermediates; creation of open coordination sites. | nih.govresearchgate.net |

| Adaptive Coordination | Ability to change coordination mode during the catalytic cycle. | Enhanced activity and selectivity. | nih.govresearchgate.net |

| Steric and Electronic Tuning | The substituents on the benzophenone core can be modified to fine-tune the catalyst's properties. | Optimization of catalyst performance for specific reactions. | nih.gov |

| Table 2: Key Concepts in Adaptive Ligand Behavior for Benzophenone-Type Ligands. |

Quantitative Structure Property/activity Relationships Qspr/qsar for Substituted Benzophenone Thioethers

Development of Predictive Models for Molecular Properties

The development of predictive QSPR/QSAR models for compounds like 3-Chloro-2'-(thiomethyl)benzophenone is crucial for forecasting their physicochemical properties and biological activities, thereby accelerating the discovery of new chemical entities. These models are mathematically derived relationships between the quantitative structural features of a molecule and its observed properties.

Key Molecular Descriptors in QSPR Models for Benzophenone-Thioethers:

| Descriptor Type | Specific Descriptor | Potential Influence on Properties |

| Electronic | Hammett constants (σ), Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Affects reactivity, polarity, and intermolecular interactions. |

| Steric | Taft steric parameters (Es), Molar refractivity (MR), van der Waals volume | Influences receptor binding, conformational flexibility, and reaction rates. |

| Lipophilic | Partition coefficient (logP), Hydrophobic constants (π) | Determines solubility, membrane permeability, and bioavailability. |

| Topological | Connectivity indices, Wiener index | Describes molecular size, shape, and branching. |

A hypothetical predictive model for a specific property (e.g., receptor binding affinity) might be represented as:

Property = c₀ + c₁(σ) + c₂(Es) + c₃(logP) + ...

Where 'c' represents the regression coefficients determined from a training set of molecules. The predictive power of such a model is assessed through rigorous statistical validation, including internal (cross-validation) and external validation with an independent set of compounds.

In Silico Approaches to Molecular Design and Optimization

Computational, or in silico, methods are indispensable in modern chemistry for the design and optimization of molecules with specific functionalities. These approaches allow for the rapid screening of virtual compounds and provide insights into their potential interactions with biological targets, saving significant time and resources compared to traditional synthetic and testing methods.

Molecular Docking Simulations for Potential Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations could be employed to investigate its potential interactions with the binding sites of various enzymes or receptors. This is particularly relevant in drug discovery, where understanding these interactions is key to designing potent and selective inhibitors or agonists.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand is then placed into the binding site of the protein, and its conformational flexibility is explored to find the most favorable binding pose. The quality of the binding is evaluated using a scoring function, which estimates the binding free energy. A more negative score typically indicates a more favorable interaction.

Illustrative Molecular Docking Results for a Hypothetical Receptor:

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | -8.5 | Tyr234, Phe345, Leu123 | Pi-pi stacking, Hydrophobic |

| Reference Inhibitor | -9.2 | Tyr234, Phe345, Ser230 | Pi-pi stacking, Hydrogen bond |

These simulations can reveal crucial information about the binding mode, identify key amino acid residues involved in the interaction, and guide the rational design of analogs with improved affinity and specificity.

Machine Learning Applications in Chemical Property Prediction

Machine learning (ML) has revolutionized the field of chemical property prediction by enabling the development of highly accurate models based on large datasets. arxiv.org Unlike traditional QSAR models, which are often based on linear relationships, ML algorithms can capture complex, non-linear patterns in the data.

For this compound, various ML models could be trained to predict a wide range of properties, from basic physicochemical characteristics to complex biological activities. Popular ML algorithms in cheminformatics include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes.

Graph Neural Networks (GNNs): A deep learning approach that operates directly on the graph structure of molecules, capturing intricate structural information.

The performance of these models is highly dependent on the quality and size of the training data. Publicly available chemical databases can be leveraged to train robust models for predicting the properties of novel compounds like this compound.

Influence of Chloro and Thiomethyl Substituents on Electronic and Steric Parameters

The chloro and thiomethyl substituents on the benzophenone (B1666685) scaffold of this compound have a profound impact on its electronic and steric properties.

Calculated Electronic and Steric Parameters for Illustrative Substituents:

| Substituent | Hammett Sigma (σp) | Taft Steric (Es) | Molar Refractivity (MR) |

| -H | 0.00 | 1.24 | 1.03 |

| -Cl | 0.23 | 0.27 | 6.03 |

| -SCH₃ | -0.04 | -1.07 | 18.26 |

Note: These are general values and can vary depending on the specific molecular context.

Correlation of Structural Features with Reactivity and Stability Profiles

The structural features of this compound, namely the benzophenone core and its chloro and thiomethyl substituents, are expected to correlate with its reactivity and stability.

The benzophenone core is known for its photochemical reactivity. Upon absorption of UV light, it can be excited to a triplet state, which can then participate in various photochemical reactions, such as hydrogen abstraction. The presence of a thioether can lead to quenching of the photoexcited benzophenone. acs.orgacs.org

The chloro substituent , being electron-withdrawing, can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. Chlorinated aromatic compounds can also exhibit varying degrees of stability and may be susceptible to degradation under certain environmental conditions. nih.gov

The thiomethyl group can influence reactivity in several ways. The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone. The C-S bond can also be cleaved under certain conditions. The presence of the thioether moiety can also influence the molecule's interaction with biological systems, as sulfur-containing compounds are known to interact with various enzymes.

Advanced Research Perspectives and Broader Chemical Implications

Applications in Materials Science and Polymer Chemistry

The benzophenone (B1666685) scaffold is a cornerstone in polymer chemistry, primarily for its photochemical properties. The specific substitutions on 3-Chloro-2'-(thiomethyl)benzophenone could modulate these properties for specialized applications in materials science.

Benzophenone and its derivatives are classic Type II photoinitiators, which are crucial for UV curing processes in inks, coatings, and adhesives. researchgate.net Unlike Type I initiators that undergo direct bond cleavage, Type II photoinitiators operate through a bimolecular mechanism.

Upon absorption of UV light, the benzophenone core of a molecule like this compound would be promoted to an excited singlet state, followed by efficient intersystem crossing to a more stable triplet state. This excited triplet state is not reactive enough to initiate polymerization directly. rsc.org Instead, it abstracts a hydrogen atom from a synergist molecule, typically a tertiary amine, present in the formulation. This hydrogen abstraction process generates a ketyl radical from the benzophenone and an active alkylamino radical from the amine. The alkylamino radical is the primary species that initiates the free-radical polymerization of monomers and oligomers, such as acrylates. mdpi.com

The performance of a benzophenone-based photoinitiator is heavily influenced by its substituents. mdpi.com

Chloro Group: The presence of the chlorine atom, an electron-withdrawing group, can influence the energy of the excited state and the efficiency of intersystem crossing.

Thiomethyl Group: The organosulfur (thiomethyl) group can also impact the molecule's photochemical behavior. Research on novel benzophenone derivatives has shown that the introduction of different functional groups can red-shift the absorption maxima and enhance molar extinction coefficients, making them suitable for initiation with longer-wavelength light sources like LEDs. rsc.org

The development of new photoinitiators aims to improve key performance metrics such as curing speed, depth of cure, and final polymer properties. researchgate.net Furthermore, incorporating the photoinitiator into a larger molecule or polymer backbone is a strategy to reduce migration, a critical issue for applications in food packaging and medical devices. researchgate.net While specific performance data for this compound is not extensively documented, its structure suggests it would function via this established Type II mechanism, with its substituents providing potential tuning of its electronic and absorptive properties.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. sysu.edu.cn Their ordered structures, high surface areas, and tunable functionalities make them promising materials for catalysis, separation, and electronics.

Benzophenone units can be integrated into the structure of COFs, serving as photoactive components. A recent study demonstrated the incorporation of benzophenone-rich components into a 2D COF, which resulted in a material capable of efficient photocatalytic molecular oxygen activation. nih.gov This was achieved without heavy atoms, accelerating charge carrier separation and intersystem crossing, which are crucial for photosensitization processes. The resulting COF demonstrated high efficiency in selective photocatalytic oxidation of sulfides. nih.gov

Given that this compound contains both a benzophenone core and a sulfide (B99878) (thiomethyl) group, it represents a potential building block for such functional COFs. The thiophene (B33073) moiety, a related organosulfur heterocycle, has also been successfully used to construct COFs for electronic applications. chemrxiv.org The benzophenone imine group, which can be derived from benzophenone, is also noted as a useful linkage for COF synthesis, sometimes improving porosity compared to using free amines. chemrxiv.org The integration of a molecule like this compound could lead to COFs with tailored photocatalytic or electronic properties.

Interactive Table: Potential Roles of Functional Groups in COFs

| Functional Group | Potential Role in COF Structure/Function | Relevant Application |

| Benzophenone | Photoactive node for light harvesting and energy transfer | Photocatalysis, Light-induced reactions |

| Thiomethyl/Sulfide | Redox-active site, potential for metal coordination | Energy storage, Catalysis, Sensing |

| Chloro Group | Modulates electronic properties, potential for post-synthetic modification | Tuning band gap, Anchoring catalysts |

Contributions to Sustainable Chemistry

The organosulfur nature of this compound places it within a class of compounds highly relevant to sustainable chemistry, particularly in energy storage and environmental remediation.

Organosulfur compounds are at the forefront of research for next-generation energy storage systems, aiming to replace traditional inorganic materials.

Lithium-Sulfur (Li-S) Batteries: Li-S batteries have a high theoretical energy density but are plagued by issues such as the "shuttle effect," where soluble lithium polysulfides migrate and cause capacity fade. pku.edu.cn Replacing elemental sulfur with organosulfur cathodes is a promising strategy. These materials undergo reversible breakage and formation of sulfur-sulfur or carbon-sulfur bonds during charge and discharge cycles. rsc.orgrsc.org This can suppress the shuttle effect, improve reaction kinetics, and enhance cycling stability. pku.edu.cn Organosulfur compounds can be used as cathode active materials, electrolyte additives to protect the lithium anode, or as segments in solid-state electrolytes. pku.edu.cnnih.gov

Iron-Based Batteries: In rechargeable iron-based batteries (e.g., nickel-iron or iron-air), a major challenge is low charging efficiency due to hydrogen evolution at the iron electrode. rsc.org Studies have shown that adding millimolar concentrations of organosulfur compounds—including thiols, dithiols, and thioethers—to the electrolyte can reduce the hydrogen evolution rate by up to 90%. researchgate.net These compounds form a strongly adsorbed layer on the iron electrode, blocking the hydrogen evolution reaction and simultaneously "de-passivating" the electrode to allow for high discharge currents. rsc.org

As a thioether derivative, this compound belongs to the class of organosulfur compounds being investigated for these advanced battery applications. researchgate.net

Interactive Table: Applications of Organosulfur Compounds in Batteries

| Battery Type | Role of Organosulfur Compound | Key Advantage |

| Lithium-Sulfur (Li-S) | Cathode material, Electrolyte additive | Suppresses shuttle effect, enhances stability pku.edu.cnnih.gov |

| Nickel-Iron (Ni-Fe) | Electrolyte additive | Reduces hydrogen evolution, improves charging efficiency rsc.org |

| Iron-Air (Fe-Air) | Electrolyte additive | Suppresses hydrogen evolution during charging researchgate.net |

While organosulfur compounds have beneficial applications, their presence in fossil fuels is a major environmental concern. The combustion of sulfur-containing fuels releases sulfur dioxide (SO₂), a primary contributor to acid rain. corrosionpedia.com Therefore, the removal of compounds like thiophenes, sulfides, and thiols from fuels is a critical aspect of environmental remediation. This compound serves as a structural example of the types of complex organosulfur molecules that desulfurization technologies must address.

Two primary industrial methods for desulfurization are:

Hydrodesulfurization (HDS): This is the conventional process used in refineries. wikipedia.org It involves treating petroleum fractions with hydrogen gas at high temperatures (300-400 °C) and pressures (30-130 atm) in the presence of a catalyst, typically cobalt-molybdenum (CoMo) on an alumina (B75360) support. wikipedia.orgcatalysis.blog The process converts organic sulfur compounds into hydrogen sulfide (H₂S), which is then captured and converted to elemental sulfur or sulfuric acid. corrosionpedia.comwikipedia.org

Oxidative Desulfurization (ODS): ODS is an alternative or complementary technology that operates under much milder conditions (ambient temperature and pressure) and does not require hydrogen. purepathtech.comcatalysis.blog The process involves two main steps:

Oxidation: An oxidizing agent (e.g., hydrogen peroxide) is used, often with a catalyst, to convert the sulfur compounds into more polar sulfoxides and sulfones. core.ac.ukmdpi.com

Extraction: The highly polar sulfones are then removed from the nonpolar fuel using a polar solvent (liquid-liquid extraction) or adsorption onto a solid material. purepathtech.commdpi.com ODS is particularly effective at removing bulky thiophenic compounds that are resistant to conventional HDS. mdpi.com

These processes are essential for producing clean fuels and mitigating the environmental impact of sulfur emissions. taylorandfrancis.com

Advancements in Organic Synthesis Methodologies

The synthesis of unsymmetrically substituted benzophenones like this compound is a topic of ongoing interest in organic chemistry, driving the development of more efficient and versatile synthetic methods.